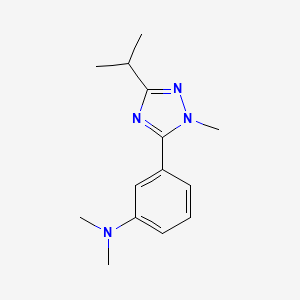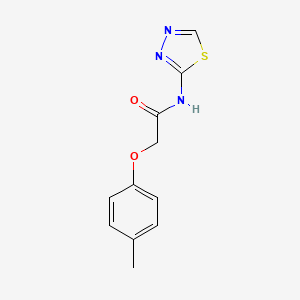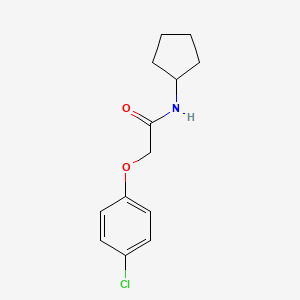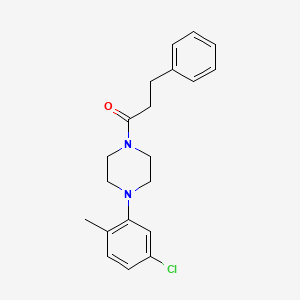
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITD-1 is a triazole-based small molecule inhibitor that has been shown to inhibit the activity of a key protein involved in the regulation of cell division and proliferation.
Wirkmechanismus
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits the activity of TACC3 by binding to a specific region of the protein called the TACC domain. This binding prevents TACC3 from interacting with other proteins involved in the regulation of cell division and proliferation, leading to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have a selective inhibitory effect on TACC3, with little to no effect on other proteins involved in cell division and proliferation. This selectivity makes it a promising candidate for targeted cancer therapy. In addition, 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its selectivity for TACC3, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the potential side effects of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline and its long-term safety profile.
Zukünftige Richtungen
There are several future directions for research on 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline. One area of interest is the development of more soluble analogs of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline that can be more easily administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline treatment. Finally, more research is needed to fully understand the potential applications of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline in neurodegenerative diseases and other areas of medicine.
Synthesemethoden
The synthesis of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-(3-nitrophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with hydrazine hydrate to form 3-(3-amino-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carbaldehyde. The final step involves the reaction of this intermediate with N,N-dimethylaniline and sodium triacetoxyborohydride to form 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in cancer research. The protein that 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits, called TACC3, is overexpressed in many types of cancer and is involved in the regulation of cell division and proliferation. Inhibition of TACC3 by 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to significantly reduce the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has also been studied for its potential applications in neurodegenerative diseases, as TACC3 has been implicated in the regulation of axon growth and regeneration.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10(2)13-15-14(18(5)16-13)11-7-6-8-12(9-11)17(3)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMVQMXKHYYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2=CC(=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)

![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)

![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)

![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)
